molecular formula C3H5N3O2S B6205840 5-methanesulfonyl-1H-1,2,3-triazole CAS No. 79100-57-5

5-methanesulfonyl-1H-1,2,3-triazole

Cat. No.: B6205840
CAS No.: 79100-57-5
M. Wt: 147.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methanesulfonyl-1H-1,2,3-triazole is a heterocyclic compound characterized by a triazole ring substituted with a methanesulfonyl group. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonyl-1H-1,2,3-triazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like DMSO, acetonitrile, or dichloromethane (DCM) and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Mechanism of Action

The mechanism by which 5-methanesulfonyl-1H-1,2,3-triazole exerts its effects involves interactions with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. The methanesulfonyl group can act as an electron-withdrawing group, modulating the reactivity of the triazole ring and enhancing its binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methanesulfonyl-1H-1,2,3-triazole is unique due to the presence of the methanesulfonyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in synthetic chemistry and pharmaceutical research, where it can serve as a versatile building block for the development of new compounds .

Properties

CAS No.

79100-57-5

Molecular Formula

C3H5N3O2S

Molecular Weight

147.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.